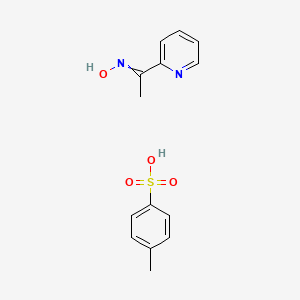

1-Pyridin-2-YL-ethanone oxime tosylate

CAS No.:

Cat. No.: VC3236270

Molecular Formula: C14H16N2O4S

Molecular Weight: 308.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O4S |

|---|---|

| Molecular Weight | 308.35 g/mol |

| IUPAC Name | 4-methylbenzenesulfonic acid;N-(1-pyridin-2-ylethylidene)hydroxylamine |

| Standard InChI | InChI=1S/C7H8N2O.C7H8O3S/c1-6(9-10)7-4-2-3-5-8-7;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,10H,1H3;2-5H,1H3,(H,8,9,10) |

| Standard InChI Key | GMAONNAQAOKGIG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NO)C1=CC=CC=N1 |

Introduction

Chemical Structure and Properties

1-Pyridin-2-YL-ethanone oxime tosylate is an organic compound with the molecular formula C₁₄H₁₄N₂O₃S. It features a pyridine ring at position 2, connected to an ethanone oxime group that has been tosylated (treated with p-toluenesulfonyl chloride). The tosylate group serves as a good leaving group, enhancing the reactivity of this molecule in various chemical transformations.

The compound possesses several key physicochemical properties that define its behavior in chemical reactions and biological systems:

Physical Properties

| Property | Value |

|---|---|

| CAS Number | 74209-50-0 |

| Molecular Weight | 290.33800 g/mol |

| Density | 1.23 g/cm³ |

| Boiling Point | 441.9°C at 760 mmHg |

| Flash Point | 221°C |

| Exact Mass | 290.07300 |

| PSA (Polar Surface Area) | 77.00000 |

| LogP | 3.60030 |

| Index of Refraction | 1.584 |

The relatively high LogP value (3.60030) indicates a significant lipophilic character, which can influence its absorption and distribution in biological systems . The compound's high boiling point (441.9°C) suggests strong intermolecular forces, likely due to its aromatic rings and hydrogen bonding capabilities .

Structural Characteristics

The structure of 1-Pyridin-2-YL-ethanone oxime tosylate consists of three main components:

-

A pyridine ring, which contributes to its basic properties and ability to form hydrogen bonds

-

An oxime functional group (-C=N-OH), which has been modified

-

A tosylate group (-OSO₂C₆H₄CH₃), which enhances the reactivity of the compound

This combination creates a versatile molecule with multiple reaction sites that can undergo various transformations, making it valuable in organic synthesis .

Synthesis Methods

1-Pyridin-2-YL-ethanone oxime tosylate is typically synthesized through a two-step process involving oxime formation followed by tosylation.

Oxime Formation

The first step involves the conversion of 1-pyridin-2-yl-ethanone (2-acetylpyridine) to its corresponding oxime through reaction with hydroxylamine. This reaction typically occurs under mild basic conditions:

-

1-Pyridin-2-yl-ethanone reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine

-

The reaction proceeds through nucleophilic addition of hydroxylamine to the carbonyl group

-

Subsequent dehydration leads to the formation of the oxime

This process yields 1-pyridin-2-yl-ethanone oxime, which has been well-characterized in literature and is available as both E and Z isomers .

Tosylation Process

The second step involves the tosylation of the oxime hydroxyl group:

-

The 1-pyridin-2-yl-ethanone oxime is treated with p-toluenesulfonyl chloride (tosyl chloride)

-

The reaction is typically conducted in the presence of a base such as triethylamine or pyridine

-

The base deprotonates the oxime hydroxyl group, facilitating nucleophilic attack on the tosyl chloride

-

This results in the formation of the tosylate ester of the oxime

This method is similar to the synthetic approach used for related compounds, such as the synthesis of (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime described in literature, which utilized the reaction of the oxime of 2-acetyl-pyridine with a reactive acyl chloride in the presence of triethylamine .

Chemical Reactions

1-Pyridin-2-YL-ethanone oxime tosylate participates in various chemical reactions due to its reactive functional groups. The tosylate group, in particular, makes it valuable in organic synthesis as it can undergo numerous transformations.

Nucleophilic Substitution Reactions

The tosylate group acts as an excellent leaving group in nucleophilic substitution reactions:

-

Reaction with nitrogen-based nucleophiles (amines, azides) can lead to the formation of nitrogen-containing derivatives

-

Reaction with oxygen-based nucleophiles (alcohols, phenols) results in ether formation

-

Sulfur-based nucleophiles (thiols) can produce thioethers

These substitution reactions typically proceed under mild conditions and can be used to introduce various functional groups into the molecule.

Cyclization Reactions

The compound can participate in intramolecular reactions leading to the formation of heterocyclic compounds:

-

Under appropriate conditions, it can undergo cyclization to form isoxazole derivatives

-

The pyridine nitrogen can participate in intramolecular reactions, leading to bicyclic structures

-

Metal-catalyzed cyclization reactions can provide access to complex heterocyclic scaffolds with potential biological activities

These cyclization reactions are particularly valuable in medicinal chemistry for creating complex molecular structures with specific biological properties.

Reduction Reactions

The oxime functional group can undergo reduction reactions:

-

Catalytic hydrogenation can reduce the C=N bond to form amines

-

Hydride reducing agents like sodium borohydride or lithium aluminum hydride can selectively reduce the oxime group

-

These transformations provide access to important nitrogen-containing compounds with applications in pharmaceutical synthesis

Applications in Organic Synthesis

1-Pyridin-2-YL-ethanone oxime tosylate serves as a versatile building block in organic synthesis, contributing to the creation of complex molecules with diverse applications.

Heterocycle Synthesis

The compound is particularly useful in the synthesis of heterocyclic compounds:

-

It can be employed in the preparation of isoxazoles through cyclization reactions

-

The pyridine ring and oxime functionality enable the construction of fused heterocycles with potential pharmacological properties

-

These heterocyclic compounds often serve as core structures in pharmaceutical agents

Functional Group Transformations

The oxime tosylate functionality allows for diverse functional group transformations:

-

The tosylate group can be replaced with various nucleophiles, providing access to a wide range of derivatives

-

These transformations enable the introduction of different functionalities at specific positions in the molecule

-

Such modifications are essential in structure-activity relationship studies for drug discovery

Transition Metal-Catalyzed Reactions

1-Pyridin-2-YL-ethanone oxime tosylate can participate in various transition metal-catalyzed reactions:

-

The pyridine nitrogen can coordinate to transition metals, enabling directed functionalization reactions

-

Metal-catalyzed cross-coupling reactions can be performed to create carbon-carbon bonds

-

These reactions expand the synthetic utility of the compound in the preparation of complex molecules

Biological Activities and Research Findings

Though specific research on 1-Pyridin-2-YL-ethanone oxime tosylate is limited, its structural features suggest potential biological activities similar to related compounds.

Structure-Activity Relationships

The structural elements of 1-Pyridin-2-YL-ethanone oxime tosylate contribute to its potential biological activities:

-

The pyridine ring can form hydrogen bonds with protein targets, enhancing binding affinity

-

The oxime group can interact with metal ions in metalloenzymes

-

The tosylate group, while primarily a synthetic handle, affects the compound's solubility and cell permeability

Precursor to Bioactive Compounds

1-Pyridin-2-YL-ethanone oxime tosylate serves as an important precursor to various bioactive compounds:

-

It can be transformed into compounds with potential anticancer properties

-

Derivatives may exhibit activity against bacterial and fungal pathogens

-

Structural modifications can lead to compounds with neurological or cardiovascular activities

Comparative Analysis with Similar Compounds

Understanding the properties and reactivity of 1-Pyridin-2-YL-ethanone oxime tosylate requires comparison with related compounds to highlight its unique characteristics.

Comparison with Structural Isomers

| Compound | Position of Pyridine | CAS Number | Key Differences |

|---|---|---|---|

| 1-Pyridin-2-YL-ethanone oxime tosylate | 2-position | 74209-50-0 | Subject compound |

| 1-Pyridin-3-YL-ethanone oxime O-tosylate | 3-position | 74209-51-1 | Different pyridine nitrogen position, altering electronic properties and hydrogen bonding patterns |

| 1-Pyridin-4-YL-ethanone oxime tosylate | 4-position | Not provided in search results | Pyridine nitrogen para to attachment point |

The position of the nitrogen atom in the pyridine ring significantly influences the compound's properties, including basicity, coordination ability, and reactivity patterns .

Comparison with Non-Tosylated Precursor

1-Pyridin-2-YL-ethanone oxime (the non-tosylated precursor) differs from 1-Pyridin-2-YL-ethanone oxime tosylate in several important ways:

-

Reactivity: The tosylate derivative is more reactive in nucleophilic substitution reactions due to the good leaving group nature of the tosylate

-

Solubility: The tosylate derivative typically has different solubility properties, often being more soluble in organic solvents

-

Stability: The non-tosylated oxime is generally more stable under basic conditions

-

Synthetic utility: The tosylate derivative offers more diverse transformation possibilities

These differences make the tosylate derivative particularly valuable for synthetic applications, while the non-tosylated oxime may be preferred for certain biological studies .

Comparison with Heterocyclic Analogues

Comparing 1-Pyridin-2-YL-ethanone oxime tosylate with its thiophene analogue (1-Thiophen-2-YL-ethanone oxime tosylate) reveals interesting structural and functional differences:

-

Electronic properties: The pyridine nitrogen creates different electronic distribution compared to the thiophene sulfur

-

Hydrogen bonding: Pyridine can act as a hydrogen bond acceptor, while thiophene cannot

-

Coordination chemistry: Pyridine compounds typically show stronger metal coordination capabilities

-

Biological interactions: The two heterocycles often exhibit different biological activities and target preferences

These differences can be exploited in medicinal chemistry to fine-tune the properties of potential drug candidates.

Future Research Directions

Based on the properties and applications of 1-Pyridin-2-YL-ethanone oxime tosylate, several promising research directions can be identified.

Synthetic Applications

Future research could explore expanded synthetic applications:

-

Development of stereoselective transformations using the oxime tosylate as a chiral auxiliary

-

Investigation of novel cyclization reactions to access complex heterocyclic scaffolds

-

Exploration of green chemistry approaches to improve the synthesis and transformations of this compound

Biological Evaluation

Comprehensive biological evaluation of 1-Pyridin-2-YL-ethanone oxime tosylate and its derivatives could reveal:

-

Potential antimicrobial activities against resistant bacterial strains

-

Anticancer properties through cell proliferation and apoptosis studies

-

Enzyme inhibition profiles that could lead to new therapeutic applications

Computational Studies

Computational approaches could provide insights into:

-

Mechanism of reactions involving 1-Pyridin-2-YL-ethanone oxime tosylate

-

Prediction of biological targets based on molecular docking studies

-

Design of novel derivatives with optimized properties for specific applications

Material Science Applications

The compound's structure suggests potential applications in material science:

-

Development of coordination polymers utilizing the pyridine functionality

-

Creation of functionalized surfaces through reactions with the oxime tosylate group

-

Incorporation into sensor technologies based on the compound's specific reactivity

Analytical Methods for Characterization

Various analytical techniques are employed to characterize 1-Pyridin-2-YL-ethanone oxime tosylate and confirm its structure and purity.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR shows characteristic signals for the pyridine ring, methyl group, and aromatic protons of the tosylate group

-

¹³C NMR reveals the carbon framework, including the distinctive signals for the oxime carbon and tosylate aromatic carbons

-

-

Infrared (IR) Spectroscopy:

-

Characteristic bands for C=N stretching (oxime group)

-

S=O stretching vibrations from the tosylate group

-

Pyridine ring vibrations

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 290.073 corresponding to the exact mass

-

Fragmentation pattern showing loss of the tosylate group and other characteristic fragments

-

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC):

-

Used for purity determination and separation of potential isomers

-

Typically employs C18 reversed-phase columns with appropriate mobile phases

-

-

Thin-Layer Chromatography (TLC):

-

Quick monitoring of reactions and purity assessment

-

Various solvent systems can be used depending on the specific application

-

X-ray Crystallography

X-ray crystallography provides definitive structural information:

-

Bond lengths and angles

-

Molecular conformation in the solid state

-

Intermolecular interactions in the crystal lattice

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume